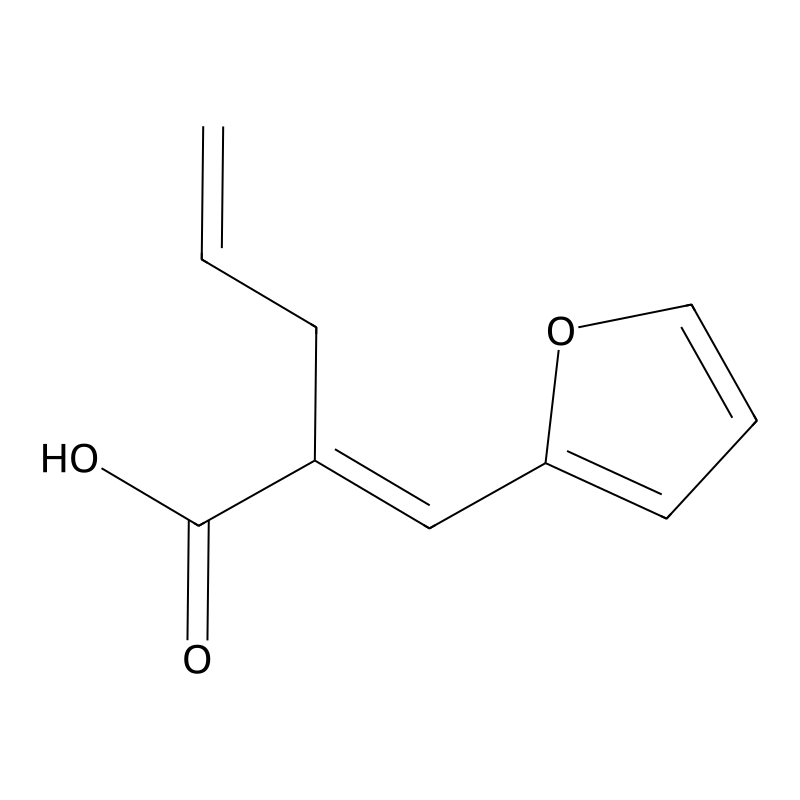

2-(2-Furylmethylene)-4-pentenoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-(2-Furylmethylene)-4-pentenoic acid, also known as 2-furylmethylene-4-pentenoic acid, is an organic compound characterized by its unique structure, which includes a furan ring and a pentenoic acid moiety. The compound has the molecular formula and features both an unsaturated carbon chain and a furan substituent, contributing to its potential reactivity and biological activity. The presence of a double bond in the pentenoic acid portion enhances its electrophilic properties, making it suitable for various

The reactivity of 2-(2-Furylmethylene)-4-pentenoic acid can be attributed to its functional groups. Key types of reactions include:

- Electrophilic Addition: The double bond in the pentenoic acid can undergo electrophilic addition reactions with nucleophiles.

- Condensation Reactions: The furan ring can participate in condensation reactions, forming larger cyclic compounds or oligomers.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in various applications including flavoring and fragrance industries.

The synthesis of 2-(2-Furylmethylene)-4-pentenoic acid can be approached through several methods:

- Aldol Condensation: This method involves the reaction of furfural with an appropriate pentenoic acid derivative under basic conditions.

- Michael Addition: The compound can be synthesized via a Michael addition reaction where a suitable nucleophile adds to the β-position of the furan ring.

- Furan Functionalization: Direct functionalization of furan derivatives followed by subsequent reactions to introduce the pentenoic acid moiety.

These synthetic routes allow for the generation of the compound with varying yields and purity, depending on the specific conditions employed.

2-(2-Furylmethylene)-4-pentenoic acid has potential applications in:

- Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for drug development targeting various diseases.

- Agricultural Chemicals: Its reactivity could be harnessed in the synthesis of agrochemicals or pesticides.

- Material Science: The compound may be explored for use in polymers or as a monomer in copolymerization processes.

Interaction studies involving 2-(2-Furylmethylene)-4-pentenoic acid typically focus on its binding affinity and reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that compounds containing furan rings can interact with enzymes or receptors, potentially leading to biological effects. Further research is needed to elucidate these interactions specifically for this compound.

Several compounds share structural similarities with 2-(2-Furylmethylene)-4-pentenoic acid. Here are some comparable compounds:

These compounds highlight the uniqueness of 2-(2-Furylmethylene)-4-pentenoic acid due to its combination of both furan and pentenoic functionalities, which may confer distinct chemical properties and biological activities not observed in simpler analogs.

Retrosynthetic Analysis

Retrosynthetic analysis of 2-(2-Furylmethylene)-4-pentenoic acid reveals several strategic disconnection points that guide synthetic planning [1] [2]. The primary retrosynthetic approach involves disconnection of the exocyclic double bond between the furan ring and the pentenoic acid chain, which can be traced back to two main precursor types: furan-2-carbaldehyde derivatives and activated pentenoic acid equivalents [1] [2].

The key retrosynthetic disconnections include:

- C=C bond formation via olefination reactions between furan-2-carbaldehyde and suitable carbanion equivalents

- Furan ring construction from appropriate 1,4-dicarbonyl precursors followed by chain extension

- Pentenoic acid chain assembly through malonate chemistry or related carboxylation strategies

Strategic considerations in retrosynthetic planning emphasize the stereochemical control of the newly formed double bond, which typically favors the E-configuration due to thermodynamic stability [1] [3]. The retrosynthetic analysis also reveals that the compound can be approached through convergent strategies that allow for late-stage coupling of pre-formed furan and pentenoic acid fragments [2] [4].

Classical Synthetic Routes

Traditional synthetic approaches to 2-(2-Furylmethylene)-4-pentenoic acid rely on well-established organic transformations that have been developed over decades of synthetic methodology research [5] [6] [3]. These classical routes typically involve multi-step sequences starting from readily available starting materials.

Malonate-based synthesis represents one of the most reliable classical approaches [5] [7]. The synthesis begins with diethyl malonate alkylation using allyl bromide under basic conditions, followed by selective hydrolysis and decarboxylation to provide 4-pentenoic acid derivatives [7] [8]. Subsequent aldol condensation with furan-2-carbaldehyde under carefully controlled conditions yields the target compound [6] [3].

The Claisen condensation approach offers an alternative classical route involving the reaction of ethyl acetoacetate with furan-2-carbaldehyde, followed by chain extension and functional group manipulation [6]. This methodology requires precise control of reaction conditions to prevent competing side reactions and ensure acceptable yields [3].

Friedel-Crafts acylation followed by Wolff-Kishner reduction and subsequent olefination represents another classical strategy, though this approach often suffers from regioselectivity issues and harsh reaction conditions [9] [10].

Modern Synthetic Approaches

Transition Metal-Catalyzed Reactions

Modern synthetic chemistry has revolutionized the preparation of 2-(2-Furylmethylene)-4-pentenoic acid through the development of highly efficient transition metal-catalyzed methodologies [11] [12] [13]. These approaches offer superior selectivity, milder reaction conditions, and improved functional group tolerance compared to classical methods.

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for constructing the pentenoic acid framework [12] [13]. The palladium-catalyzed conversion of pentenoic acid isomers occurs with high activity and selectivity in the presence of specialized diphosphine ligands such as 1,2-bis[(di-tert-butyl)phosphinomethyl]benzene (DTBPX) [12]. The active catalyst [L2PdII-H]+ isomerizes pentenoic acid precursors to their equilibrium mixture, enabling selective carbonylation and hydrolysis [12] [13].

Density functional theory calculations reveal that hydrolysis is the rate-limiting and selectivity-determining step, consisting of hydration and product release phases [12]. The bulky phosphorus substituents in DTBPX ligands prevent chelation of pending carboxyl groups, allowing high regioselectivity comparable to unfunctionalized long-chain alkenes [12] [13].

Rhodium-catalyzed hydroformylation followed by oxidation and olefination provides an alternative transition metal approach [11] [14]. The Reppe synthesis method using piperylene, carbon monoxide, and water as starting materials offers an atom-economical route to pentenoic acid derivatives [15].

Coupling Reactions

Suzuki-Miyaura cross-coupling reactions represent one of the most versatile and widely applied methodologies for constructing the furylmethylene unit [16] [17] [18]. The reaction between furan-2-ylboronic acid derivatives and appropriately functionalized halides proceeds under mild basic conditions with palladium catalysts [16].

Potassium furan-2-yltrifluoroborates have emerged as superior coupling partners compared to traditional boronic acids due to their enhanced stability toward protodeboronation [16]. These bench-stable, crystalline salts can be stored indefinitely at room temperature and provide near stoichiometric coupling efficiency [16]. The general reaction conditions employ Pd(OAc)2 with RuPhos ligand in ethanol at 85°C, achieving excellent yields with both electron-withdrawing and electron-donating aryl halides [16].

Heck coupling reactions offer complementary reactivity for alkene formation [19] [20] [21]. The dehydrogenative Heck coupling under oxidant-free conditions provides an environmentally attractive alternative, liberating hydrogen, nitrogen, and water as the only byproducts [20]. Excellent regioselectivity is achieved through neighboring oxygen atom coordination [20].

Sonogashira coupling enables the introduction of alkyne functionalities that can be subsequently reduced or functionalized to provide the desired pentenoic acid framework [19] [22]. The combination of furan annulation, Heck reaction, and Sonogashira coupling allows for the iterative synthesis of complex oligomeric structures containing the target motif [19] [22].

Green Chemistry Applications

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic synthesis [23] [24] [25]. Green chemistry approaches to 2-(2-Furylmethylene)-4-pentenoic acid synthesis focus on reducing waste, minimizing toxic reagents, and improving atom economy [23] [25].

Lignocellulose-derived starting materials provide renewable feedstock alternatives to petroleum-based precursors [23] [24]. The conversion of γ-valerolactone to 4-pentenoic acid under silica-alumina catalysis represents a key green chemistry transformation [24] [25]. This process utilizes aqueous formic acid as a sustainable reducing agent and achieves high selectivity (>97%) and purity (>90%) [25] [26].

Solvent-free conditions and aqueous media reduce the environmental impact of synthetic procedures [24] [18]. Ionic liquid systems and deep eutectic solvents offer green alternatives to traditional organic solvents while maintaining high reaction efficiency [23].

Biocatalytic approaches using lipase-catalyzed transformations provide highly selective synthetic routes with minimal environmental impact [27]. These enzymatic processes operate under mild conditions and offer excellent enantioselectivity when chiral products are desired [27].

Polyoxometalate-Catalyzed Syntheses

Polyoxometalates (POMs) represent a unique class of inorganic catalysts with remarkable structural diversity and tunable acidity and redox properties [28] [29] [30]. These metal-oxygen cluster compounds have emerged as powerful tools for sustainable organic synthesis and biomass valorization [30] [31].

The synthesis of POMs typically involves careful selection of metal precursors (tungsten, molybdenum, vanadium) combined with acidic or alkaline conditions to facilitate formation of desired polyoxometalate structures [28]. Keggin-type and Wells-Dawson-type structures are most commonly employed for catalytic applications [29] [32].

POM-catalyzed furan transformations proceed through acid-catalyzed mechanisms involving protonation and subsequent nucleophilic attack [33] [30]. The selective dehydration of furfuryl alcohol to 2,2′-difurfuryl ether using polyoxometalate catalysts demonstrates the utility of these systems for furan chemistry [33]. The catalyst {[(CH3CH2CH2CH2)4N]2[SMo12O40]} produces 2,2′-difurfuryl ether in 30.86% isolated yield [33].

Heteropolyacids embedded in zeolite matrices provide enhanced stability and recyclability [32]. These composite catalysts combine the strong acidity of POMs with the shape selectivity of zeolites, enabling highly selective transformations [32].

POM-based metal-organic frameworks (MOFs) represent an advanced class of hybrid catalysts that simultaneously possess the virtues of POMs and MOFs [29] [34]. These materials exhibit high surface area, adjustable pore size, and multifunctional catalytic sites [29]. The structural regulation of POM-based MOFs allows for optimization of catalytic performance in various organic transformations [34].

Purification and Characterization Challenges

The purification and characterization of 2-(2-Furylmethylene)-4-pentenoic acid presents several technical challenges due to the compound's thermal sensitivity and tendency toward polymerization under certain conditions [35] [36].

Distillation purification is complicated by the high melting point and polymerization potential of related compounds, which severely limits the temperature window for effective separation [35]. Spinning band distillation columns under vacuum operation (50 mbar, 40-110°C) provide improved separation efficiency while minimizing thermal decomposition [35] [36].

Thermal stability analysis reveals that the compound undergoes dimerization reactions at elevated temperatures [35]. 1H NMR monitoring of heated samples shows the appearance of new peaks corresponding to dimeric products, particularly at temperatures above 110°C [35] [36]. The formation of isomers and oligomers during heating complicates quantitative analysis due to overlapping NMR signals [35] [36].

Nuclear Magnetic Resonance spectroscopy serves as the primary characterization tool for structure confirmation [37] [38]. 1H NMR analysis provides coupling constant information that distinguishes between Z- and E-isomers, with Z-configuration showing characteristically lower J-values due to cis geometry [37] . 13C NMR spectroscopy enables carbon framework elucidation and chemical shift assignment [37] [40].

Gas chromatography-mass spectrometry offers excellent separation and molecular weight confirmation, though thermal decomposition during analysis can complicate interpretation [35] . High-performance liquid chromatography with UV detection at 210 nm provides quantitative analysis capabilities with appropriate calibration standards [26].

Karl-Fischer titration enables accurate water content determination, which is crucial for purity assessment [35]. Elemental analysis provides composition verification, though accuracy limitations may affect precise stoichiometry determination [37].

The recovery of pure product often requires multiple purification steps including column chromatography, recrystallization, and careful distillation [35] [36]. Product yields can be significantly reduced due to purification losses and thermal decomposition during isolation [35].

Analytical method development remains an ongoing challenge, particularly for complex reaction mixtures containing multiple isomers and byproducts [35] . Advanced separation techniques and specialized analytical conditions are often required to achieve baseline resolution of closely related compounds [36] [26].

XLogP3

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2